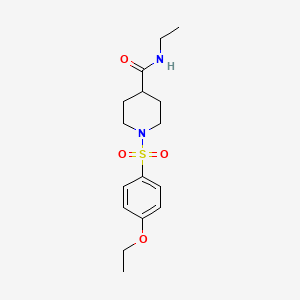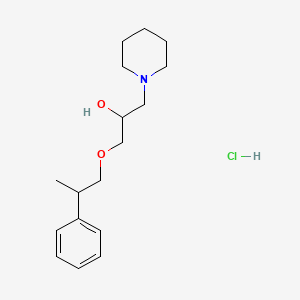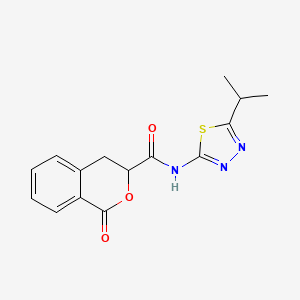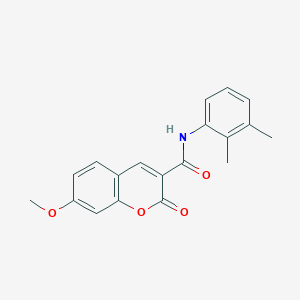
1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE
概要
説明
1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is an organic compound with the molecular formula C16H24N2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a piperidine ring
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-ethoxybenzenesulfonyl chloride, is prepared by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with N-ethyl-4-piperidinecarboxamide in the presence of a base such as triethylamine (Et3N) to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up production efficiently.
化学反応の分析
Types of Reactions: 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Electrophilic aromatic substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions:
Electrophilic aromatic substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for base-catalyzed reactions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Nitration: 4-nitro-1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
Bromination: 4-bromo-1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
Hydrolysis: 4-ethoxybenzenesulfonic acid and N-ethyl-4-piperidinecarboxamide.
科学的研究の応用
1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as a precursor in the synthesis of other sulfonamide derivatives used in agrochemicals and dyes.
作用機序
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
- 1-[(4-methoxyphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- 1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- 1-[(4-fluorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Comparison: 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. In contrast, the methoxy, chloro, and fluoro analogs may exhibit different physicochemical properties and biological activities due to the varying electronic and steric effects of the substituents.
特性
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17-16(19)13-9-11-18(12-10-13)23(20,21)15-7-5-14(6-8-15)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNMWUYAMZASNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4385034.png)
![{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B4385044.png)


![N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B4385068.png)


![6-methyl-8-phenyl-8H-pyrazolo[4,3-e]tetrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B4385091.png)
![N-butyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4385098.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4385103.png)


![5-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4385118.png)
![N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide](/img/structure/B4385129.png)
